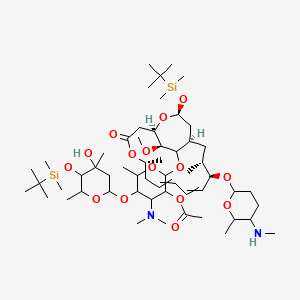

6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose is a carbon-based entity that finds critical application in the forefront of the nucleoside analog and antiviral drug research and development . This compound unveils its prowess in research of virulent adversaries such as the infamous HIV and insidious hepatitis .

Molecular Structure Analysis

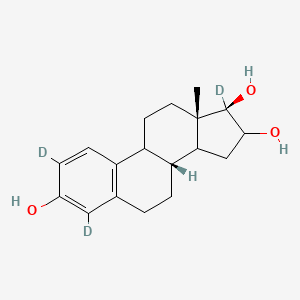

The molecular formula of 6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose is C9H15N3O5 . Its average mass is 245.232 Da and its monoisotopic mass is 245.101166 Da . The IUPAC name is (3aS,5S,6S,6aR)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol .Scientific Research Applications

Synthesis of Porphyrinoids

The compound is used in the synthesis of porphyrinoids, which are aromatic macrocycles that exhibit particularly interesting photophysical, photochemical, semiconducting, and photoconducting properties . These compounds find applications in different fields, mainly in photodynamic therapy (PDT) of tumors, in electrocatalysis, as semiconducting and non-linear optical devices, as chemosensors, and as dyes in solar cells .

Click Chemistry

The azide group in the compound makes it suitable for click chemistry, specifically the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach is relevant to conjugate phthalocyanines with carbohydrates and to obtain new sophisticated molecules .

Synthesis of Iminosugars

An isopropylidene group was employed towards the synthesis of seven-membered ring iminosugars. The compound was crystallized as an intermediate, in which the THF ring is twisted and the dioxolane ring adopts an envelope conformation .

Synthesis of Organosoluble Cellulose Derivatives

The compound can be used in the efficient synthesis of an azide-bearing, organosoluble cellulose derivative via the 6-bromo-6-deoxy-2,3-O-trimethylsilyl cellulose (Br-TMSC) obtained through a novel one-pot reaction .

Synthesis of Flavin-Cyclodextrin Conjugates

A click chemistry approach based on the reaction between alkynylflavins and mono (6-azido-6-deoxy)-β-cyclodextrin has proven to be a useful tool for the synthesis of flavin-cyclodextrin conjugates studied as monooxygenase mimics in enantioselective sulfoxidations .

properties

IUPAC Name |

(3aS,5S,6S,6aR)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5/c1-8(2)16-7-6(14)5(3-11-12-10)15-9(7,4-13)17-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUPUTISMDMKFY-LKHWLPBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@@H](O[C@]2(O1)CO)CN=[N+]=[N-])O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925447 |

Source

|

| Record name | 6-Azido-6-deoxy-2,3-O-(1-methylethylidene)hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azido-6-deoxy-2,3-O-isopropylidene-a-L-sorbofuranose | |

CAS RN |

126210-25-1 |

Source

|

| Record name | 6-Azido-6-deoxy-2,3-O-(1-methylethylidene)hex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)